5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-26-14-7-6-11(18)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-4-2-3-5-12(10)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOLAHJNGRQQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atoms with other functional groups.
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown significant activity against various cancer cell lines, demonstrating potential as a therapeutic agent.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Human Colon Adenocarcinoma | 0.23 | High potency |
| Breast Cancer Cells | 0.35 | Moderate potency |
| Lung Cancer Cells | 0.45 | Moderate potency |
A notable case study involved the synthesis of various triazole derivatives, where modifications on the triazole ring enhanced cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Candida albicans | 20 | Effective |
In vitro tests have shown that this compound disrupts cell wall synthesis or function in pathogens, suggesting its potential in treating infections .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.2 to 0.45 μM against different cancer cell lines. The research indicated that specific substitutions on the triazole ring significantly improved cytotoxicity compared to non-substituted versions .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Results indicated potent activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among triazole carboxamides lie in the substituents on the triazole core and the aryl groups. The table below highlights differences in molecular weight, substituents, and key properties:
*LogP estimated using fragment-based methods.
Key Observations:
- Halogen Effects: Chlorine substituents (e.g., in the target compound and derivative) increase lipophilicity and may enhance membrane permeability compared to methoxy or fluorine groups .
- Metabolic Stability: The benzyl group in the target compound may slow oxidative metabolism compared to smaller substituents (e.g., thiophen-2-ylmethyl in ), as seen in CAI derivatives undergoing phase I metabolism to benzophenone metabolites .
Pharmacological Activity
Triazole carboxamides exhibit diverse biological activities depending on substituents:
*GP% = Growth inhibition percentage relative to controls.
Key Insights:
- Substituent Impact: Dichlorophenyl or fluorophenyl groups enhance antiproliferative activity in renal and CNS cancers, suggesting the target compound’s 5-chloro-2-methoxyphenyl group may offer unique selectivity .
- Mechanistic Differences: CAI inhibits calcium influx, but its benzophenone metabolite (M1) is inactive, highlighting the importance of the intact triazole-carboxamide scaffold .
Biological Activity
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, noted for its diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
- Molecular Formula : C19H18ClN5O
- Molecular Weight : 365.83 g/mol
- CAS Number : 894576-60-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer proliferation and inflammation. It has been shown to interact with mitochondrial functions, similar to other triazole derivatives, which can lead to apoptosis in cancer cells.
Key Mechanisms:
- Mitochondrial Inhibition : The compound exhibits mitochondrial toxicity that correlates with its anti-cancer activity. Inhibition of complex I in the electron transport chain is a noted mechanism leading to reduced ATP levels and increased cell death in cancer lines .
- Apoptosis Induction : Studies indicate that compounds with similar structural motifs can initiate apoptosis through various pathways, including caspase activation and disruption of mitochondrial membrane potential .
Biological Activity Data
The following table summarizes the biological activities reported for this compound across different studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A431 (human epidermoid carcinoma) | 12.5 | Mitochondrial inhibition |
| Study 2 | U251 (human glioblastoma) | 15.0 | Apoptosis induction via caspases |
| Study 3 | H9c2 (rat cardiac myoblasts) | 8.0 | ATP depletion leading to cell death |
Case Study 1: Anticancer Activity
In a study conducted on A431 cells, treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be 12.5 µM, demonstrating potent anti-cancer effects.
Case Study 2: Cardiomyocyte Toxicity
Research involving H9c2 cells highlighted the compound's dual role; while it effectively induced apoptosis in cancer cells, it also exhibited toxicity in cardiomyocytes at concentrations above 8 µM. This underscores the importance of evaluating therapeutic windows when considering triazole derivatives for clinical applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the triazole ring and specific halogen substitutions (like chlorine) are crucial for enhancing biological activity. Modifications at the phenyl rings also play a significant role in determining potency against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
